8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt
Overview
Description
Synthesis Analysis
The synthesis of 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt involves specialized chemical procedures to ensure purity and effectiveness. A noteworthy approach involves preparative separation from the color additive D&C Green No. 8, which contains a percentage of this compound. The separation is performed by pH-zone-refining counter-current chromatography, using dodecylamine as the hydrophobic counterion to partition the polysulfonated components into the organic stationary phase of a two-phase solvent system, resulting in high purity of the compound (Weisz, Mazzola, & Ito, 2011).
Molecular Structure Analysis
The molecular structure of 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is defined by its sulfonic acid groups and the butyryloxy substituent, which significantly influence its physical and chemical properties. The structure facilitates the formation of highly fluorescent waterborne polyurethane coatings, demonstrating the compound's utility in developing smart coatings and textiles with pH sensing properties (Kumar et al., 2018).
Chemical Reactions and Properties
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt interacts with peroxyl radicals, showcasing its reactivity. The compound readily reacts with peroxyl radicals generated in aerobic pyrolysis, demonstrating a nearly zero-order kinetics in pyranine, which indicates its efficiency in trapping peroxyl radicals (Pino, Campos, & Lissi, 2003).
Physical Properties Analysis
The compound's physical properties, including its high fluorescence and pH sensitivity, are significant for its applications in sensor technology and smart materials. Its ability to exhibit high fluorescence even at low concentrations, alongside its pH sensing behavior, makes it a valuable component in developing environmentally friendly, high fluorescent coatings with real-time pH sensing capabilities (Kumar et al., 2018).
Chemical Properties Analysis
The chemical properties of 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt, such as its interaction with peroxyl radicals and its role as a fluorescent probe for detecting arginine and lysine, highlight its utility in biochemical and environmental applications. Its ability to serve as a colorimetric and fluorescent probe further emphasizes its significance in scientific research (Bhosale et al., 2017).
Scientific Research Applications
Separation and Purity Assessment : It has been successfully separated from the color additive D&C Green No. 8 (pyranine) using pH-zone-refining counter-current chromatography for use as a reference material, achieving greater than 99% purity (Weisz, Mazzola, & Ito, 2011).
Development of Smart Coatings and Textiles : It is used in developing environmentally friendly, high fluorescent smart coatings and textiles with real-time pH sensing properties. This is particularly relevant in materials science for creating responsive and interactive surfaces (Kumar et al., 2018).
Fluorescence Sensing and Measurement : The compound is used in fluorescence sensors for quantifying pH values between 6 and 9, indicating its application in analytical chemistry and environmental monitoring. However, these sensors have a limited useful lifetime due to slow photodegradation (Zhujun & Seitz, 1984).
Physiological pH Monitoring : An optical pH sensor developed using this compound is suitable for monitoring physiological pH values, demonstrating its application in biomedical sciences and health monitoring (Zhang, Rolfe, & Wickramasinghe, 1994).
Industrial Applications : It has been employed as an environmentally benign inhibitor for calcium phosphate in industrial cooling systems, indicating its role in industrial maintenance and environmental sustainability (Huang et al., 2013).
Electrocatalysis : The compound has been used to increase the electrocatalytic activity for methanol oxidation, indicating its relevance in energy research and applications (Liang et al., 2013).
properties
IUPAC Name |
trisodium;8-butanoyloxypyrene-1,3,6-trisulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O11S3.3Na/c1-2-3-18(21)31-14-8-15(32(22,23)24)11-6-7-13-17(34(28,29)30)9-16(33(25,26)27)12-5-4-10(14)19(11)20(12)13;;;/h4-9H,2-3H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRHQOVIZNDJOE-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Na3O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464268 | |
Record name | 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
CAS RN |
115787-82-1 | |
Record name | 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.